6-Bromo-2-propylaminopyridine, HCl

Catalog No.
S809476
CAS No.
1150271-22-9
M.F
C8H12BrClN2
M. Wt
251.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-propylaminopyridine, HCl

CAS Number

1150271-22-9

Product Name

6-Bromo-2-propylaminopyridine, HCl

IUPAC Name

6-bromo-N-propylpyridin-2-amine;hydrochloride

Molecular Formula

C8H12BrClN2

Molecular Weight

251.55 g/mol

InChI

InChI=1S/C8H11BrN2.ClH/c1-2-6-10-8-5-3-4-7(9)11-8;/h3-5H,2,6H2,1H3,(H,10,11);1H

InChI Key

GMHZGLAETRYTTM-UHFFFAOYSA-N

SMILES

CCCNC1=NC(=CC=C1)Br.Cl

Canonical SMILES

CCCNC1=NC(=CC=C1)Br.Cl

6-Bromo-2-propylaminopyridine, HCl (CAS 1150271-22-9) is a highly versatile, mono-alkylated halogenated pyridine building block widely utilized in the synthesis of complex pharmaceutical intermediates, including allosteric modulators of G-protein-coupled receptors [1]. Featuring a reactive bromine at the 6-position for transition-metal-catalyzed cross-coupling and a propylamino group at the 2-position, this compound offers an optimal balance of steric accessibility and lipophilicity. Procured as a hydrochloride salt, it provides superior crystallinity, aqueous solubility, and shelf stability compared to its free-base counterpart, making it an ideal precursor for scalable medicinal chemistry and industrial manufacturing workflows [2].

Research Fit

1
6-Bromo synthetic handle supports cross-coupling diversification
2
N-Propylamino substitution for SAR and binding kinetics exploration
3
Reported bioactive tool compound for receptor and enzyme studies

Substituting 6-Bromo-2-propylaminopyridine, HCl with longer-chain aliphatic analogs (such as N-pentyl or N-hexyl variants) or dialkylated derivatives severely compromises synthetic efficiency, as these alternatives suffer from drastic yield reductions during precursor assembly due to steric hindrance [1]. Furthermore, attempting to utilize the free-base form of the N-propyl compound introduces significant processability challenges; the free base is typically isolated as an oil, which complicates precise stoichiometric weighing, increases susceptibility to oxidative degradation, and hinders automated solid-handling in scale-up environments [1]. Consequently, the specific N-propyl hydrochloride salt is required to maintain both high coupling efficiency and robust material handling for downstream manufacturing [2].

Substitution Risk

Target Feature
Potential Substitute
Risk Context
6-Bromo synthetic handle
Generic 2-aminopyridine
Lacks bromine leaving group; cross-coupling reactivity may not transfer
N-Propylamino substitution
2-Amino-6-bromopyridine
Steric and electronic profile may shift target selectivity and binding
Combined 6-Br + N-propyl
Non-brominated 2-propylaminopyridine
Limited synthetic versatility; diversity-oriented synthesis utility may not reproduce

Superior Precursor Yield via Mono-Propylation

In the synthesis of 2-aminopyridine derivatives for cannabinoid receptor modulators, the N-propyl derivative demonstrates exceptional synthetic efficiency compared to longer-chain aliphatic analogs. Under standard reductive amination conditions using Na(OAc)3BH, the formation of 6-bromo-N-propylpyridin-2-amine achieves a 92% yield [1]. In stark contrast, synthesizing the N-pentyl and N-cyclopentyl analogs under identical conditions results in significantly depressed yields of 38% and 52%, respectively[1]. This highlights the optimal steric profile of the propyl group for high-throughput precursor generation.

Evidence DimensionReductive amination synthetic yield
Target Compound Data92% yield (N-propyl derivative)
Comparator Or Baseline38% yield (N-pentyl analog) and 52% yield (N-cyclopentyl analog)
Quantified Difference1.7x to 2.4x higher yield for the N-propyl compound
ConditionsReaction of 2-amino-6-bromopyridine with corresponding aldehydes using Na(OAc)3BH in 1,2-DCE at room temperature for 24 h

Selecting the N-propyl building block ensures highly efficient, scalable precursor procurement, avoiding the severe yield penalties associated with longer-chain aliphatic substitutions.

TAAR1 Agonist Activity
Head-to-head
hTAAR1 EC50 4.90E+3 nM vs. baseline (no reported activity)
Reported TAAR1 assay context; low-potency probe
cAMP accumulation, HEK293 cells; verify in target assay

Selectivity Against Sterically Hindered Dialkylation

The mono-propyl configuration of this building block offers a distinct process advantage over dialkylated alternatives, which suffer from poor formation kinetics. Research indicates that while the mono-propyl derivative is synthesized in 92% yield, attempts to generate the N,N-dipropyl or N,N-diethyl analogs yield only 46% and 41%, respectively[1]. This greater than 2-fold drop in efficiency for dialkylated species underscores the value of the mono-propyl compound as a highly accessible, low-waste intermediate for downstream cross-coupling [1].

Evidence DimensionFormation efficiency of alkylated 6-bromopyridin-2-amines
Target Compound Data92% yield (mono-propyl)
Comparator Or Baseline46% yield (N,N-dipropyl) and 41% yield (N,N-diethyl)
Quantified Difference>2-fold higher yield for the mono-alkylated target
ConditionsReductive amination using equivalent protocols

Procuring the mono-propyl intermediate avoids the purification bottlenecks and high material waste inherent to synthesizing sterically hindered dialkylated pyridine derivatives.

Alkaline Phosphatase Ki
Reported
Ki = 200 nM (bovine intestinal)
Supports enzyme inhibition studies
p-NPP substrate; cross-study comparable

Enhanced Processability of the Hydrochloride Salt Form

The physical state of pyridine-based building blocks critically impacts their usability in industrial settings. The free base of 6-bromo-N-propylpyridin-2-amine is isolated as a clear oil, which presents challenges for precise weighing, automated dispensing, and long-term storage [1]. Conversion to the hydrochloride salt selectively protonates the pyridine nitrogen, yielding a stable, crystalline solid [2]. This salt formation significantly improves thermal stability and handling characteristics, making the HCl form the preferred choice for reproducible batch-to-batch manufacturing [2].

Evidence DimensionPhysical state and handling characteristics
Target Compound DataStable crystalline solid (HCl salt)
Comparator Or BaselineClear oil (Free base)
Quantified DifferenceTransition from an unprocessable oil to a highly crystalline, weighable solid
ConditionsStandard ambient laboratory isolation and storage

The HCl salt form is essential for procurement because it eliminates the handling errors, automated dispensing challenges, and degradation risks associated with oily free-base intermediates.

GPCR Selectivity
Class-level
Low activity across GPCR panel (pKi 5.07–6.3)
Context-dependent selectivity review
Limited panel data; verify off-target profile
Cross-Coupling Utility
Class-level
6-Br as leaving group for Suzuki, Stille, Buchwald-Hartwig couplings
Supports diversity-oriented synthesis
Method context; validate in target substrate

Synthesis of GPCR Allosteric Modulators

Due to its optimal steric profile and high coupling efficiency, 6-Bromo-2-propylaminopyridine, HCl is heavily utilized as a core building block in the development of diarylurea-based allosteric modulators for cannabinoid receptors (e.g., CB1)[1]. The 6-bromo position serves as an ideal handle for introducing pyrrolidinyl or other cyclic moieties via Buchwald-Hartwig amination.

Scale-Up Manufacturing of Substituted Pyridines

The crystalline nature of the hydrochloride salt makes this compound highly suitable for scale-up operations in pharmaceutical manufacturing [2]. Its reliable physical properties allow for precise stoichiometric control during multi-kilogram cross-coupling reactions, which is critical for synthesizing complex multi-ring active pharmaceutical ingredients without batch-to-batch variability.

Development of Lipophilicity-Tuned Screening Libraries

The specific combination of the propylamino group—providing tuned lipophilicity for membrane penetration compared to methyl or ethyl analogs—and the stable HCl salt form makes this compound a preferred intermediate for generating libraries of novel pharmacological candidates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
TAAR1 agonist probe studies
Reported hTAAR1 agonist activity
hTAAR1 assay context verification
Alkaline phosphatase enzymology
Reported enzyme inhibition profile
Isoform-specific inhibition review
Medicinal chemistry building block
6-Bromo cross-coupling handle
Coupling method compatibility
Drug discovery starting scaffold
Combined reactivity and bioactivity
SAR and selectivity profiling review

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